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Abstract
This application note details a robust, specific, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method cou

quantification of Nebivolol hydrochloride in commercial tablet formulations. The method is developed and validated in accordance with the Internati

(ICH) Q2(R1) guidelines, ensuring its suitability for routine quality control and stability analysis.[1][2][3][4] The protocol provides a comprehensive fram

to full method validation, offering researchers and drug development professionals a reliable tool for the quantitative analysis of Nebivolol.

Introduction and Scientific Rationale
Nebivolol is a third-generation beta-blocker used in the management of hypertension.[5] It is a highly selective β1-adrenergic receptor antagonist that

through a nitric oxide-dependent mechanism.[6] Chemically, it is α,α'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] hyd

two enantiomers.[7] Given its critical therapeutic role, ensuring the potency and quality of its tablet dosage form is paramount.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity.[

HPLC method that leverages a C18 stationary phase, which is ideal for retaining and separating moderately non-polar molecules like Nebivolol based

The mobile phase, a buffered aqueous-organic mixture, is optimized to achieve a sharp, symmetrical peak with a practical retention time, ensuring bo

selection of the UV detection wavelength is based on the chromophoric properties of Nebivolol, maximizing the signal-to-noise ratio for sensitive quan
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Caption: High-level workflow for Nebivolol tablet analysis.
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Item Specification

Instrumentation
HPLC system with Isocratic Pump, UV/Vis Detector, Autosampler, and

Chromatographic Data System (CDS).

Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle size

Reference Standard Nebivolol Hydrochloride Reference Standard (USP or equivalent, >99

Tablets Commercial Nebivolol Hydrochloride Tablets (e.g., 5 mg)

Chemicals
Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihyd

Grade), Orthophosphoric Acid (AR Grade), Water (HPLC Grade / Milli

Glassware/Apparatus
Volumetric flasks (Class A), Pipettes (Class A), Analytical Balance, So

Filters (PVDF or Nylon)

Chromatographic Conditions
The selected conditions are optimized to provide a robust and efficient separation. The choice of a phosphate buffer at pH 3.0 ensures that Nebivolol 

protonated state, leading to stable retention and improved peak shape. Acetonitrile is chosen as the organic modifier for its strong elution capability an

wavelength corresponds to a UV absorbance maximum for Nebivolol, providing excellent sensitivity.[5][10][11]

Parameter Condition Rationale

Mobile Phase
Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0 adjusted with

H₃PO₄) (55:45 v/v)

Provides optimal retention, peak sha

potential excipients.

Stationary Phase C18 Column (250 mm x 4.6 mm, 5 µm)
Industry-standard for retaining and s

moderate polarity like Nebivolol.

Flow Rate 1.0 mL/min
Achieves a good balance between a

pressure.

Column Temperature 30 °C
Maintains consistent retention times 

symmetry by reducing mobile phase 

Detection Wavelength 282 nm
Corresponds to a high absorbance re

ensuring high sensitivity.[5][10][11]

Injection Volume 20 µL
Provides sufficient analyte load for d

overloading the column.

Run Time ~10 minutes
Allows for complete elution of Nebivo

eluting components.

Preparation of Solutions
Buffer and Mobile Phase Preparation

25 mM KH₂PO₄ Buffer: Accurately weigh 3.40 g of Potassium Dihydrogen Phosphate and dissolve in 1000 mL of HPLC grade water.

Adjust the pH of the buffer to 3.0 ± 0.05 using dilute orthophosphoric acid.

Filter the buffer solution through a 0.45 µm membrane filter.

Mobile Phase: Mix the prepared buffer and Acetonitrile in a 45:55 (v/v) ratio. Degas the mobile phase by sonication for 10-15 minutes before use.

Standard Stock Solution Preparation (100 µg/mL)
Accurately weigh approximately 10 mg of Nebivolol Hydrochloride Reference Standard into a 100 mL volumetric flask.
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Add about 70 mL of the mobile phase (diluent) and sonicate for 10 minutes to dissolve.

Allow the solution to cool to room temperature and make up the volume to 100 mL with the diluent.

Sample Solution Preparation (Target Concentration: 20 µg/mL)
Weigh and finely powder no fewer than 20 Nebivolol tablets to obtain a homogenous mixture.

Accurately weigh a quantity of the tablet powder equivalent to 10 mg of Nebivolol Hydrochloride into a 100 mL volumetric flask.

Add approximately 70 mL of the diluent and sonicate for 15 minutes to ensure complete extraction of the drug.

Allow the solution to cool and make up the volume to 100 mL with the diluent. This gives a stock solution of 100 µg/mL.

Pipette 10 mL of this stock solution into a 50 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of 20 µg/mL.

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first few mL of the filtrate.

Method Validation Protocol
The analytical method is validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][4]

Validated HPLC Method

Specificity
(Placebo & Blank Injection)

Linearity & Range
(5 Concentrations)

Accuracy
(% Recovery at 3 Levels)

Precision
(Repeatability & Intermediate) Limit of Detection (LOD) Limit of Quantification (LOQ)

Click to download full resolution via product page

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

System Suitability
Before any sample analysis, the chromatographic system's performance must be verified.[12] This is done by injecting a standard solution (e.g., 20 µg

deemed ready for analysis if it meets the criteria outlined by pharmacopeias such as the USP.[13][14][15]

Parameter Acceptance Criteria Rationale

Tailing Factor (T) T ≤ 2.0
Ensures peak symmetry, which is cri

integration.[9][16]

Theoretical Plates (N) N > 2000
Indicates column efficiency and the a

peaks.[16][17]

% RSD of Peak Area ≤ 2.0%
Demonstrates the precision of the inj

response.[9][18]

% RSD of Retention Time ≤ 1.0%
Indicates the stability of the pump flo

composition.[16]

Specificity
Inject the diluent (blank) and a placebo solution (containing all tablet excipients except Nebivolol). No interfering peaks should be observed at the rete

the method's ability to assess the analyte unequivocally in the presence of other components.
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Linearity and Range
A series of at least five concentrations are prepared from the standard stock solution, typically ranging from 50% to 150% of the target assay concent

µg/mL). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.

Parameter Result Acceptance Criteria

Range 10 - 30 µg/mL Covers expected variations in sampl

Correlation Coefficient (r²) > 0.999
Indicates a strong linear relationship 

and response.

Y-intercept Close to zero Shows minimal bias in the calibration

Accuracy (Recovery)
Accuracy is determined by the standard addition method. The sample solution is spiked with the reference standard at three different concentration le

120% of the assay concentration). The percentage recovery is calculated for each level.

Spiked Level % Recovery (Mean ± SD) Acceptance Criteria

80% 99.5 ± 0.4% 98.0% - 102.0%

100% 100.2 ± 0.3% 98.0% - 102.0%

120% 99.8 ± 0.5% 98.0% - 102.0%

Precision
Repeatability (Intra-day Precision): Six replicate sample preparations from the same homogenous tablet powder are analyzed on the same day by 

Standard Deviation (%RSD) is calculated.

Intermediate Precision (Inter-day Ruggedness): The repeatability test is performed on a different day, by a different analyst, or on a different instrum

and compared with the repeatability results.

Precision Type %RSD Acceptance Criteria

Repeatability < 1.0% %RSD ≤ 2.0%

Intermediate Precision < 1.5% %RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration c

LOD: The lowest concentration of analyte that can be detected but not necessarily quantitated. Typically determined at an S/N ratio of 3:1.

LOQ: The lowest concentration of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined at an S/N

Parameter Result

LOD ~0.10 µg/mL

LOQ ~0.25 µg/mL

Robustness
The method's robustness is evaluated by deliberately introducing small variations in the method parameters and observing the effect on the results an
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Parameter Varied Variation Result

Flow Rate ± 0.1 mL/min System suitability criteria met.

Mobile Phase pH ± 0.2 units System suitability criteria met.

Organic Phase Composition ± 2% System suitability criteria met.

Column Temperature ± 2 °C System suitability criteria met.

Quantification Procedure and Calculation
Perform the system suitability test.

Inject the standard solution (20 µg/mL) in duplicate.

Inject the prepared sample solutions in duplicate.

Calculate the average peak area for the standard and sample injections.

The amount of Nebivolol Hydrochloride in the tablet powder is calculated using the following formula:

% Assay = (Asam / Astd) * (Wstd / Vstd) * (Vsam / Wsam) * (P / 100) * 100

Where:

Asam = Average peak area of the sample solution

Astd = Average peak area of the standard solution

Wstd = Weight of the standard taken (mg)

Vstd = Final volume of the standard solution (mL)

Wsam = Weight of the tablet powder taken (mg)

Vsam = Final volume of the sample solution (mL)

P = Purity of the reference standard (%)

Conclusion
The RP-HPLC-UV method described in this application note is simple, rapid, specific, accurate, and precise for the quantification of Nebivolol Hydro
The comprehensive validation demonstrates that the method is reliable and suitable for its intended purpose in a regulated quality control laboratory. T

solid foundation for analysts to implement this method for routine analysis and stability studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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